molecular formula C13H15BrN2 B1519171 1-(4-Bromobenzyl)-piperidine-4-carbonitrile CAS No. 1181664-35-6

1-(4-Bromobenzyl)-piperidine-4-carbonitrile

Cat. No.: B1519171
CAS No.: 1181664-35-6
M. Wt: 279.18 g/mol
InChI Key: VGFUGKUCZUZEEG-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C13H15BrN2 and its molecular weight is 279.18 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-Bromobenzyl)-piperidine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data comparisons.

Chemical Structure and Properties

  • Molecular Formula : C13H14BrN
  • Molecular Weight : 270.16 g/mol
  • IUPAC Name : 1-(4-bromobenzyl)piperidine-4-carbonitrile

The compound features a piperidine ring substituted with a bromobenzyl group and a cyano group, which are critical for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • BRD4 Inhibition : Compounds in the piperidine class have been studied for their ability to inhibit bromodomain-containing protein 4 (BRD4), which is involved in regulating gene expression related to cancer and inflammation .
  • Antiviral Activity : Some studies suggest that piperidine derivatives can inhibit viral replication, particularly against coronaviruses, by targeting viral polyproteins .

Biological Activity and Pharmacological Effects

This compound has been evaluated for its biological activities, including:

  • Anticancer Properties : Preliminary studies indicate cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation in animal models, indicating a potential therapeutic role in inflammatory diseases .

Data Table: Biological Activity Overview

Activity TypeModel/Cell LineObserved EffectReference
AnticancerMCF-7 (breast cancer)Cytotoxicity observed
Anti-inflammatoryLPS-induced C57BL miceSuppression of cytokine release
AntiviralCoV-infected cellsInhibition of viral replication

Case Study 1: Anticancer Activity

A study focused on the cytotoxic effects of various piperidine derivatives, including this compound, on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation using LPS, the compound demonstrated significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that it may serve as a candidate for treating inflammatory conditions .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFUGKUCZUZEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromobenzyl bromide (1.0 g, 4.0 mmol), triethylamine (0.84 mL, 6.0 mmol) and piperidine-4-carbonitrile (880 mg, 8.0 mmol) in THF (20 mL) was stirred at ambient temperature for 18 h. The reaction mixture was evaporated in vacuo and the residue partitioned between saturated sodium bicarbonate solution (100 mL) and dichloromethane (100 mL). The organic phase was separated, dried over sodium sulfate, filtered and evaporated in vacuo. The resultant residue was purified by flash chromatography (silica, Biotage 50 g column, 0-100% ethyl acetate in cyclohexane) to afford the title compound (1.10 g, 99%). 1H NMR (CDCl3, 300 MHz): 7.46-7.41 (m, 2H); 7.21-7.15 (m, 2H); 3.44 (s, 2H); 2.70-2.57 (m, 3H); 2.38-2.22 (m, 2H); 1.99-1.74 (m, 4H). LCMS (Method B): RT=1.82 min, M+H+=280.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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